molecular formula C9H10ClN B13059853 Trans-2-(2-chlorophenyl)cyclopropan-1-amine

Trans-2-(2-chlorophenyl)cyclopropan-1-amine

Cat. No.: B13059853
M. Wt: 167.63 g/mol
InChI Key: RTSGJRWDGWWLFL-IONNQARKSA-N
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Description

Trans-2-(2-chlorophenyl)cyclopropan-1-amine: is an organic compound characterized by a cyclopropane ring substituted with a 2-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a 2-chlorophenyl-substituted alkene, followed by amination. One common method involves the reaction of 2-chlorophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-2-(2-chlorophenyl)cyclopropan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Chemistry: Trans-2-(2-chlorophenyl)cyclopropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its interaction with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of trans-2-(2-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Trans-2-(3-chlorophenyl)cyclopropan-1-amine
  • Trans-2-(4-chlorophenyl)cyclopropan-1-amine

Comparison: Trans-2-(2-chlorophenyl)cyclopropan-1-amine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10ClN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1

InChI Key

RTSGJRWDGWWLFL-IONNQARKSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2Cl

Canonical SMILES

C1C(C1N)C2=CC=CC=C2Cl

Origin of Product

United States

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